Cas no 1246374-97-9 (Alteminostat)

Alteminostat structure
Alteminostat structure
商品名:Alteminostat
CAS番号:1246374-97-9
MF:C27H36N6O3
メガワット:492.613145828247
CID:4768270
PubChem ID:58074180

Alteminostat 化学的及び物理的性質

名前と識別子

    • Alteminostat
    • 1FM6TS1M0G
    • N-(7-(hydroxyamino)-7-oxoheptyl)-4-methyl-N-(4-(1-methyl-1H-indazol-6-yl)phenyl)piperazine-1-carboxamide
    • Alteminostat [INN]
    • 1-Piperazinecarboxamide, N-(7-(hydroxyamino)-7-oxoheptyl)-4-methyl-N-(4-(1-methyl-1H-indazol-6-yl)phenyl)-
    • G17901
    • AKOS040746545
    • alteminostatum
    • HY-109109
    • CHEMBL5314954
    • ALTEMINOSTAT [WHO-DD]
    • N-[7-(hydroxyamino)-7-oxoheptyl]-4-methyl-N-[4-(1-methylindazol-6-yl)phenyl]piperazine-1-carboxamide
    • MS-29156
    • SCHEMBL475365
    • CS-0077704
    • CKD-581
    • UNII-1FM6TS1M0G
    • 1246374-97-9
    • CKD581
    • インチ: 1S/C27H36N6O3/c1-30-15-17-32(18-16-30)27(35)33(14-6-4-3-5-7-26(34)29-36)24-12-10-21(11-13-24)22-8-9-23-20-28-31(2)25(23)19-22/h8-13,19-20,36H,3-7,14-18H2,1-2H3,(H,29,34)
    • InChIKey: YEQGPOVCXMZUBT-UHFFFAOYSA-N
    • ほほえんだ: O=C(N(C1C=CC(C2=CC=C3C=NN(C)C3=C2)=CC=1)CCCCCCC(NO)=O)N1CCN(C)CC1

計算された属性

  • せいみつぶんしりょう: 492.28488903g/mol
  • どういたいしつりょう: 492.28488903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 36
  • 回転可能化学結合数: 9
  • 複雑さ: 708
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.9
  • 疎水性パラメータ計算基準値(XlogP): 2.8

Alteminostat 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-109109-10mg
Alteminostat
1246374-97-9 98.66%
10mg
¥7000 2024-05-24
MedChemExpress
HY-109109-5mg
Alteminostat
1246374-97-9 98.66%
5mg
¥4500 2024-05-24
Ambeed
A1483382-10mg
N-(7-(Hydroxyamino)-7-oxoheptyl)-4-methyl-N-(4-(1-methyl-1H-indazol-6-yl)phenyl)piperazine-1-carboxamide
1246374-97-9 98%
10mg
$1077.0 2024-04-25
MedChemExpress
HY-109109-25mg
Alteminostat
1246374-97-9 98.66%
25mg
¥14800 2023-08-31
1PlusChem
1P01X71E-10mg
Alteminostat
1246374-97-9 98%
10mg
$838.00 2024-07-10
Ambeed
A1483382-5mg
N-(7-(Hydroxyamino)-7-oxoheptyl)-4-methyl-N-(4-(1-methyl-1H-indazol-6-yl)phenyl)piperazine-1-carboxamide
1246374-97-9 98%
5mg
$693.0 2024-04-25
1PlusChem
1P01X71E-50mg
Alteminostat
1246374-97-9 98%
50mg
$2955.00 2024-07-10
1PlusChem
1P01X71E-25mg
Alteminostat
1246374-97-9 98%
25mg
$1730.00 2024-07-10
1PlusChem
1P01X71E-100mg
Alteminostat
1246374-97-9 98%
100mg
$5187.00 2024-07-10
MedChemExpress
HY-109109-1mg
Alteminostat
1246374-97-9 98.66%
1mg
¥2045 2024-05-24

Alteminostat 関連文献

Alteminostatに関する追加情報

Recent Advances in Alteminostat (1246374-97-9) Research: A Comprehensive Update

Alteminostat (CAS: 1246374-97-9), a novel histone deacetylase (HDAC) inhibitor, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications in oncology and other diseases. This research brief aims to synthesize the latest findings on Alteminostat, focusing on its mechanism of action, preclinical and clinical efficacy, and recent advancements in its development.

Recent studies have elucidated the unique pharmacodynamic profile of Alteminostat, which selectively targets HDAC isoforms involved in epigenetic regulation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Alteminostat exhibits potent inhibitory activity against HDAC6, a key player in protein degradation pathways, with an IC50 of 1.2 nM. This selectivity may reduce off-target effects compared to pan-HDAC inhibitors, positioning Alteminostat as a promising candidate for targeted cancer therapy.

In preclinical models of hematological malignancies, Alteminostat has shown remarkable efficacy. Research presented at the 2024 American Association for Cancer Research (AACR) annual meeting revealed that Alteminostat induced apoptosis in 85% of primary acute myeloid leukemia (AML) cells at nanomolar concentrations, while sparing normal hematopoietic stem cells. These findings were corroborated by in vivo studies showing a 70% reduction in tumor burden in xenograft models after 28 days of treatment.

The clinical development of Alteminostat has progressed significantly in recent months. Phase I/II trials (NCT04858334) investigating Alteminostat as a monotherapy for relapsed/refractory peripheral T-cell lymphoma (PTCL) reported promising interim results. The overall response rate (ORR) was 42%, with a complete response (CR) rate of 18% at the recommended Phase II dose. Importantly, the drug demonstrated a favorable safety profile, with grade 3/4 adverse events occurring in less than 15% of patients.

Emerging research has also explored combination therapies involving Alteminostat. A recent publication in Cancer Research highlighted synergistic effects when Alteminostat was combined with immune checkpoint inhibitors in solid tumor models. The combination enhanced tumor immunogenicity by upregulating MHC class I expression and increasing tumor-infiltrating lymphocytes, suggesting potential applications in immuno-oncology.

From a chemical perspective, recent structure-activity relationship (SAR) studies have identified key modifications to the Alteminostat scaffold that may improve its pharmacokinetic properties. Researchers at the University of Cambridge reported a series of fluorinated analogs (1246374-97-9 derivatives) with enhanced blood-brain barrier penetration, opening new possibilities for treating central nervous system malignancies.

In conclusion, Alteminostat represents a significant advancement in HDAC inhibitor development, with growing evidence supporting its clinical potential across multiple indications. Ongoing research continues to refine its therapeutic applications and optimize its pharmacological profile. Future directions include expanded combination therapy trials and exploration of its effects on non-oncological conditions such as neurodegenerative diseases and autoimmune disorders.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1246374-97-9)Alteminostat
A1010712
清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):284.0/624.0/969.0